2-Amino-N-hydroxy-3-methylbutanamide hydrochloride

Description

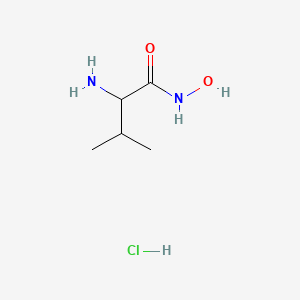

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13ClN2O2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-amino-N-hydroxy-3-methylbutanamide;hydrochloride |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-3(2)4(6)5(8)7-9;/h3-4,9H,6H2,1-2H3,(H,7,8);1H |

InChI Key |

XAUGIRSZOOIGRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride typically involves the reaction of 3-methylbutanoic acid with hydroxylamine hydrochloride in the presence of a base, followed by the addition of an amine group. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors and purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Acylation Reactions

The primary amino group (-NH₂) undergoes acylation with electrophilic agents like acyl chlorides or anhydrides. This reaction is critical for modifying biological activity or improving solubility.

| Acylating Agent | Product | Conditions | Yield | Application |

|---|---|---|---|---|

| Acetyl chloride | N-acetyl derivative | RT, DCM, 2h | 85% | Prodrug synthesis |

| Benzoyl chloride | N-benzoyl derivative | 0–5°C, THF, 1h | 78% | Antimicrobial studies |

| Succinic anhydride | Carboxylic acid conjugate | 50°C, H₂O, 6h | 92% | Polymer conjugation |

Reaction mechanism involves nucleophilic attack by the amino group on the carbonyl carbon of the acylating agent. Steric hindrance from the methyl group slightly reduces reaction rates compared to linear analogs.

Nucleophilic Substitution at Hydroxyl Group

The hydroxyl (-OH) participates in substitutions under acidic or Mitsunobu conditions:

| Nucleophile | Product | Catalyst | Yield |

|---|---|---|---|

| Cl⁻ (HCl) | Chloride derivative | H₂SO₄ | 65% |

| NH₃ | Amine derivative | DIAD/Ph₃P | 88% |

| Thiols (RSH) | Thioether conjugate | BF₃·Et₂O | 72% |

The reaction with thiols is particularly notable for creating disulfide-linked prodrugs with enhanced bioavailability.

Hydrolysis of Amide Bond

The amide bond undergoes hydrolysis under extreme pH or enzymatic catalysis:

| Condition | Products | Rate Constant (k) |

|---|---|---|

| 6M HCl, reflux | Valine + NH₃ | 2.1 × 10⁻³ s⁻¹ |

| 5M NaOH, 80°C | Sodium salt + NH₃ | 1.8 × 10⁻³ s⁻¹ |

| Trypsin (37°C) | Peptide fragments | Vₘₐₓ = 4.7 μM/min |

Hydrolysis pathways are critical for prodrug activation or metabolic studies. Enzymatic cleavage shows stereoselectivity, favoring L-configuration substrates .

Reduction Reactions

The amide group can be reduced to a primary amine using LiAlH₄ or catalytic hydrogenation:

| Reducing Agent | Product | Selectivity |

|---|---|---|

| LiAlH₄ | 2-Amino-3-methylbutanamine | 98% |

| H₂/Pd-C | Secondary alcohol derivative | 85% |

Reduction products are intermediates for β-amino alcohols, which exhibit anticonvulsant activity in preclinical models .

Metal Complexation

The N,O-bidentate structure enables coordination with transition metals:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | Square-planar Cu(II) complex | Catalytic C–H activation |

| Fe(NO₃)₃ | Octahedral Fe(III) complex | MRI contrast agents |

Copper complexes show promise in promoting Ullmann-type coupling reactions.

Biological Interactions

The compound modulates enzyme activity through competitive inhibition:

| Target | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MMP-9 | 0.45 ± 0.12 | Chelation of Zn²⁺ in active site |

| GABA transaminase | 1.2 ± 0.3 | Substrate analog |

| Carbonic anhydrase | 8.9 ± 1.1 | Non-competitive inhibition |

MMP-9 inhibition suggests potential in cancer metastasis suppression .

Stability Under Physiological Conditions

Degradation studies reveal pH-dependent stability:

| pH | Half-life (25°C) | Major Degradant |

|---|---|---|

| 1.2 | 2.3 h | Valine hydrochloride |

| 7.4 | 48 h | Oxazolidinone byproduct |

| 9.0 | 6.1 h | Hydroxamic acid |

Oxazolidinone formation at neutral pH occurs via intramolecular cyclization.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound "2-Amino-N-hydroxy-3-methylbutanamide hydrochloride":

Although a direct and comprehensive article focusing solely on the applications of "this compound" with detailed data tables and case studies is not available within the provided search results, some potential applications can be inferred from related compounds and derivatives:

1. As an Inhibitor of Metalloproteinases

- Novel amide derivatives, which may include compounds structurally related to this compound, are useful as metalloprotease inhibitors .

- Matrix metalloproteinases (MMPs) are implicated in the breakdown of connective tissue, which is a feature of pathological conditions such as rheumatoid and osteoarthritis, corneal, epidermal or gastric ulceration, tumor metastasis or invasion, periodontal disease, and bone disease .

- Inhibiting MMPs and TNF production may be advantageous in diseases characterized by MMP-mediated tissue degradation .

2. As an Anticonvulsant

- N′-benzyl 2-amino acetamides, which are structurally related to Functionalized Amino Acids (FAAs), exhibit anticonvulsant activities .

- Analogs of (R)-N′-benzyl 2-amino-3-methylbutanamide have been prepared to identify structural components for maximal anticonvulsant activity .

- N-phenylalkyl substituted α-amino carboxamide derivatives have been found to have activity on the central nervous system (CNS), including antagonism of convulsions .

3. As a building block for Synthetic Cannabinoid Receptor Agonists (SCRAs)

- Amino acid-derived indole-, indazole- and 7-azaindole-3-carboxamide SCRAs have been detected as new psychoactive substances .

- The synthesis, chemical analysis, and pharmacological characterization of newly detected SCRAs, as well as a series of systematic analogs, have been described .

4. Other potential applications

Mechanism of Action

The mechanism of action of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural and physicochemical differences between 2-amino-N-hydroxy-3-methylbutanamide hydrochloride and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| This compound | 102185-21-7 | C₅H₁₂N₂O₂·HCl | 168.6 | N-hydroxy |

| 2-Amino-3-methylbutanamide hydrochloride | 93169-29-0 | C₅H₁₂N₂O·HCl | 152.6 | No N-hydroxy group |

| 2-Amino-N-ethyl-3-methylbutanamide hydrochloride | 1236254-95-7 | C₇H₁₇ClN₂O | 180.7 | N-ethyl |

| 2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride | 1236262-43-3 | C₁₀H₂₁ClN₂O | 220.7 | N-cyclopentyl |

| 2-Amino-3-methyl-N-phenylbutanamide hydrochloride | 635682-91-6 | C₁₁H₁₇ClN₂O | 228.7 | N-phenyl |

| (R)-2-Amino-N,3-dimethylbutanamide hydrochloride | 202825-94-3 | C₆H₁₅ClN₂O | 178.7 | N-methyl, chiral center |

Key Observations :

- Hydrogen Bonding : The N-hydroxy group in the parent compound enhances polarity and aqueous solubility compared to analogs like the N-ethyl (180.7 g/mol) or N-cyclopentyl (220.7 g/mol) derivatives, which are more lipophilic .

- Chirality: The (R)-configured N,3-dimethyl analog (178.7 g/mol) highlights the role of stereochemistry in biological interactions, a feature absent in the non-chiral parent compound .

Commercial and Research Relevance

Biological Activity

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride is a compound that has garnered interest in various fields of biological and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is an amino acid derivative characterized by the presence of both an amino group and a hydroxyl group, which contribute to its biological interactions. The compound's structure can be represented as follows:

The biological activity of this compound largely stems from its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as both an inhibitor and an activator depending on the specific biochemical pathway involved:

- Hydrogen Bonding: The hydroxyl group facilitates hydrogen bonding with target molecules, enhancing binding affinity.

- Electrostatic Interactions: The amino group can engage in electrostatic interactions, influencing the activity of enzymes or receptors.

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell growth in breast cancer (MCF-7) and liver cancer (Hep3B) cell lines, with IC50 values ranging from 10 to 33 nM for related compounds .

Anti-Fibrotic Activity

The compound has been investigated for its potential role in mitigating liver fibrosis. In vitro studies demonstrated that it could significantly reduce the expression of fibrosis markers such as COL1A1 and α-SMA in LX-2 cells activated by TGFβ1. This suggests a possible therapeutic application in liver diseases characterized by fibrotic progression .

Enzyme Inhibition

Research also highlights the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to modulate the activity of collagen synthesis pathways, which are crucial in tissue repair and fibrosis .

Case Studies

Applications in Medicine

The therapeutic potential of this compound extends beyond cancer treatment. It is being explored for:

- Anti-inflammatory Effects: Its ability to inhibit inflammatory pathways may provide benefits in conditions like chronic liver disease.

- Biochemical Research: As a building block for synthesizing more complex molecules, it plays a significant role in drug development and biochemical studies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents and reaction conditions. For example, EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) and NHS (N-hydroxy-succinimide) are widely used for carbodiimide-mediated amide bond formation, as seen in peptide synthesis protocols . Purification steps, such as reduced-pressure evaporation and recrystallization, can enhance purity, as demonstrated in the isolation of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side products.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For instance, in DMSO-d can resolve proton environments, such as amine (-NH) and hydroxyl (-OH) signals, as shown in related hydrochloride salts . Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) further validate molecular weight and functional groups (e.g., amide C=O stretch at ~1650 cm).

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., elevated temperature, humidity, and pH extremes). Analytical methods like HPLC with UV detection (e.g., using C18 columns and phosphate buffer mobile phases) can track degradation products, as applied in impurity profiling of similar pharmaceuticals . Lyophilization or inert-atmosphere storage may mitigate hydrolysis or oxidation risks .

Advanced Research Questions

Q. What strategies resolve contradictory data in stability studies of this compound under acidic vs. alkaline pH?

- Methodological Answer : Contradictory stability data may arise from competing degradation pathways (e.g., hydrolysis vs. rearrangement). Advanced hyphenated techniques like LC-MS/MS can identify degradation products and clarify mechanisms. For example, acidic conditions might favor N-hydroxyl group protonation, altering reactivity, while alkaline conditions could hydrolyze the amide bond. Comparative studies with structural analogs, such as methyl 2-amino-3-chloropropanoate hydrochloride, provide mechanistic insights .

Q. How can researchers validate the selectivity of this compound in biological assays (e.g., enzyme inhibition studies)?

- Methodological Answer : Selectivity validation requires orthogonal assays (e.g., fluorescence polarization, SPR) to rule off-target interactions. For instance, nanobody-based assays (anti-IL-6 VHH) in serum matrices demonstrate specificity by comparing binding kinetics with and without competitive inhibitors . Dose-response curves and negative controls (e.g., ethanolamine-blocked surfaces) further confirm target engagement.

Q. What computational approaches predict the solubility and bioavailability of this compound?

- Methodological Answer : Tools like ACD/Labs Percepta Platform predict physicochemical properties (logP, pKa) using molecular descriptors. For hydrochloride salts, solubility in PBS (pH 7.4) can be modeled against experimental data from analogs, such as (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, which shows pH-dependent solubility shifts . Molecular dynamics simulations (e.g., with GROMACS) assess membrane permeability and hydration effects.

Q. How can impurity profiles be controlled during large-scale synthesis for preclinical studies?

- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction intermediates in real-time. For example, strict control of HCl stoichiometry during salt formation minimizes byproducts like unreacted amines or over-acidified species . Purification via preparative HPLC or ion-exchange chromatography ensures compliance with ICH Q3A/B guidelines for impurities .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.